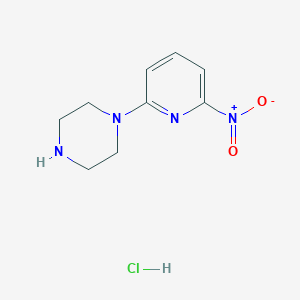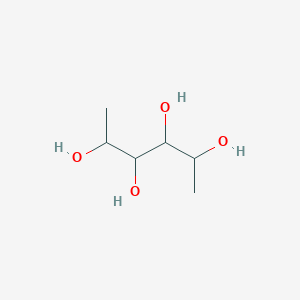
Hexane-2,3,4,5-tetraol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexane-2,3,4,5-tetraol is an organic compound with the molecular formula C(6)H({14})O(_4) It is a tetrahydroxy derivative of hexane, meaning it has four hydroxyl (OH) groups attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexane-2,3,4,5-tetraol can be synthesized through several methods. One common approach involves the hydroxylation of hexane using strong oxidizing agents. For instance, osmium tetroxide (OsO(_4)) can be used in the presence of hydrogen peroxide (H(_2)O(_2)) to introduce hydroxyl groups at specific positions on the hexane chain.
Industrial Production Methods: In an industrial setting, the production of this compound might involve catalytic processes that ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydroxylation reaction under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions: Hexane-2,3,4,5-tetraol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form hexane or partially reduced to form diols.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens, through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: Thionyl chloride (SOCl(_2)) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Hexane-2,3,4,5-tetraone or hexane-2,3,4,5-tetracarboxylic acid.
Reduction: Hexane-2,3-diol or hexane-2,3,4-triol.
Substitution: Hexane-2,3,4,5-tetrachloride.
Applications De Recherche Scientifique
Hexane-2,3,4,5-tetraol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its use as a scaffold for drug development.
Industry: Utilized in the production of polymers and as a stabilizer in certain chemical processes.
Mécanisme D'action
The mechanism by which hexane-2,3,4,5-tetraol exerts its effects depends on its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. In metabolic pathways, it may act as a substrate for enzymes that catalyze its conversion to other biologically active compounds.
Comparaison Avec Des Composés Similaires
Hexane-2,3,4,5-tetraol can be compared with other polyhydroxy compounds such as:
Hexane-1,2,3,4-tetraol: Differing in the position of hydroxyl groups, which affects its reactivity and applications.
Hexane-1,2,3,5-tetraol: Another isomer with distinct chemical properties and uses.
Hexane-1,2,3,6-tetraol: Similar in structure but with different physical and chemical characteristics.
Propriétés
Formule moléculaire |
C6H14O4 |
|---|---|
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
hexane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H14O4/c1-3(7)5(9)6(10)4(2)8/h3-10H,1-2H3 |
Clé InChI |
TZQPAZWGRJYTLN-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(C(C)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


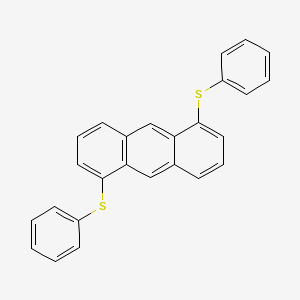
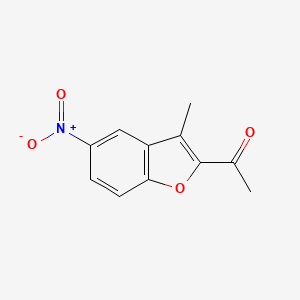
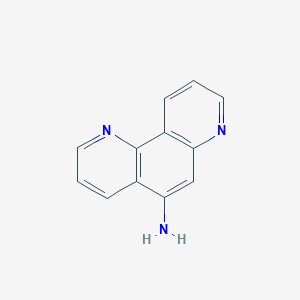

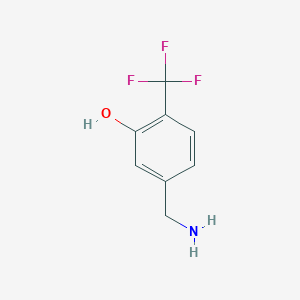
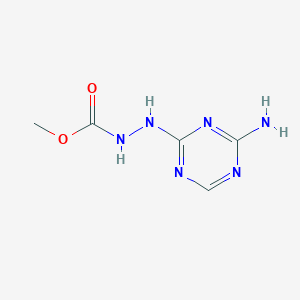
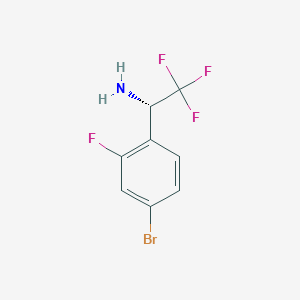
![Ethyl6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13130751.png)

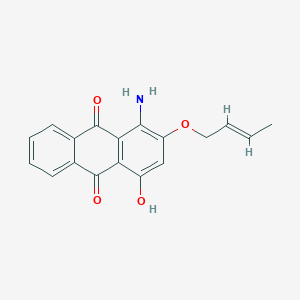
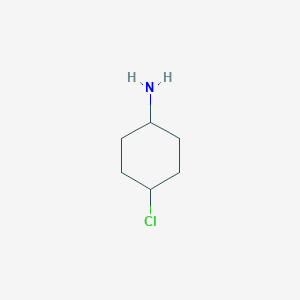
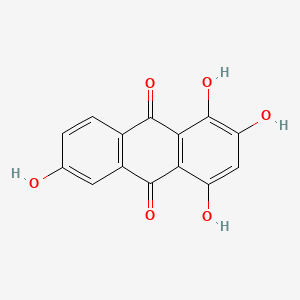
![Tris[2-(1-methyl-1H-imidazol-2-yl)pyridine]ruthenium(1+)](/img/structure/B13130774.png)
